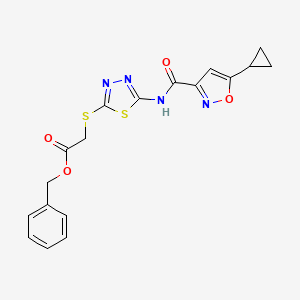

Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

説明

Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioacetate-linked benzyl group and an amide-bound 5-cyclopropylisoxazole moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological activities, including antimicrobial, anticonvulsant, and antitumor properties . The cyclopropylisoxazole group introduces steric and electronic effects that may enhance metabolic stability and target binding affinity.

特性

IUPAC Name |

benzyl 2-[[5-[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S2/c23-15(25-9-11-4-2-1-3-5-11)10-27-18-21-20-17(28-18)19-16(24)13-8-14(26-22-13)12-6-7-12/h1-5,8,12H,6-7,9-10H2,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSONBUTZGVXMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate often involves multi-step organic reactions. Key steps might include:

The formation of the 1,3,4-thiadiazole core, typically through cyclization reactions involving thiosemicarbazide derivatives.

Functionalization of the thiadiazole core to introduce the isoxazole moiety, usually via cycloaddition reactions.

Esterification reactions to attach the benzyl ester group, requiring conditions that favor the formation of stable ester linkages.

Industrial Production Methods: Industrial-scale production might employ streamlined processes for efficiency, such as continuous flow reactions, optimized for high yield and purity. Catalysts and automated systems are likely utilized to maintain reaction conditions and minimize by-products.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions:

Oxidation: : Potentially converting thiadiazole sulfur to sulfoxides or sulfones.

Reduction: : Reductive cleavage of ester groups or nitro groups if present.

Substitution: : Nucleophilic aromatic substitutions on the benzyl ring or heterocyclic moieties.

Common Reagents and Conditions:

Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophiles like amines or thiols under basic conditions.

Major Products: Reactions typically yield sulfoxides/sulfones (oxidation), alcohols or amines (reduction), and various substituted derivatives (substitution).

科学的研究の応用

This compound's structure and reactivity allow for diverse applications in scientific research:

Chemistry: : Used to study organic reaction mechanisms and synthesize new heterocyclic compounds.

Biology: : Investigated for its interactions with enzymes and proteins due to its unique functional groups.

Medicine: : Potential to develop new drugs targeting bacterial or fungal pathogens.

Industry: : Employed in materials science for creating novel polymers or coatings with specific properties.

作用機序

Mechanism: Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate likely exerts its effects by interacting with specific molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids, depending on the functional groups involved.

Pathways: Might modulate biochemical pathways related to cell metabolism, signaling, or gene expression.

類似化合物との比較

Key Observations :

- Synthetic Efficiency : Benzylthio-substituted analogs (e.g., 5h) exhibit higher yields (88%) compared to chlorobenzyl derivatives (82%) , suggesting steric or electronic benefits of benzyl groups in coupling reactions.

- Melting Points : Thiadiazoles with bulkier substituents (e.g., pyran-triacetate in 4l) show higher melting points (178–180°C) due to increased crystallinity .

Antifungal Activity

Compounds with thiadiazole-oxadiazole-cyclohexylamine hybrids () inhibit Candida spp. by targeting ergosterol biosynthesis . In contrast, the target compound’s isoxazole moiety may interfere with fungal cytochrome P450 enzymes, akin to azole antifungals, but this remains speculative without direct data.

Anticonvulsant Activity

Thiadiazoles with dichlorobenzylthio and fluorophenylurea groups () demonstrate potent anticonvulsant activity (ED50 = 0.65 μmol/kg) . The target compound lacks a urea group but retains the benzylthio motif, which could modulate sodium channel interactions.

Antimicrobial Potential

The cyclopropyl group in the target compound may enhance lipophilicity, improving penetration into bacterial cells .

Physicochemical and Spectroscopic Comparisons

- NMR Data : Thiadiazole derivatives in show characteristic 1H-NMR peaks for benzylthio (~δ 4.5–5.0 ppm) and aromatic protons (~δ 6.5–8.0 ppm) . The target compound’s isoxazole protons are expected near δ 6.0–6.5 ppm.

- IR Spectroscopy : Amide C=O stretches (~1650–1750 cm⁻¹) and thioester S-C=O (~1250 cm⁻¹) are consistent across analogs .

生物活性

Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- CAS Number : 1351620-43-3

- Molecular Formula : C18H16N4O4S2

- Molecular Weight : 392.47 g/mol

The structure combines elements of isoxazole and thiadiazole, which are known for their diverse biological properties. The presence of sulfur in the thiadiazole moiety contributes to its unique reactivity.

Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits its biological effects primarily through interaction with specific targets in biological systems. The reported half-maximal inhibitory concentration (IC50) for α-glucosidase inhibition is approximately 180.1 μM , indicating moderate potency against this enzyme, which is relevant in the management of diabetes by delaying carbohydrate absorption.

Pharmacological Properties

Research indicates that compounds similar to Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibit various pharmacological activities:

- Anti-inflammatory Activity : Compounds in the thiadiazole class are recognized for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.

- Anticancer Activity : Some derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.

Synthesis

The synthesis of Benzyl 2-((5-(5-cyclopropylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multi-step organic reactions. Common methods include:

- Formation of Thiadiazole : Synthesis begins with the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.

- Attachment of Isoxazole Moiety : The isoxazole component is introduced via condensation reactions with carboxylic acids or amides.

- Final Acetate Formation : The final step involves acetylation to yield the acetate derivative.

Research Findings and Case Studies

Recent studies have highlighted the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant α-glucosidase inhibition with an IC50 value of 180.1 μM. |

| Study B (2021) | Reported anti-inflammatory effects in vitro, suggesting a mechanism involving cytokine modulation. |

| Study C (2022) | Investigated anticancer properties in various cancer cell lines, showing promising results in apoptosis induction. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。